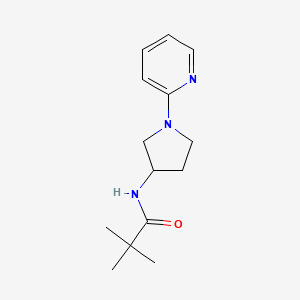

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXJXQMWRYUNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-amine

This intermediate is synthesized via a Mannich-type cyclization (Scheme 1):

Reagents :

- 2-Aminopyridine (1.2 equiv)

- Glutaraldehyde (40% aqueous, 1.0 equiv)

- Acetic acid (cat.), ethanol, 60°C, 12 h

Mechanism :

- Imine formation between 2-aminopyridine and glutaraldehyde.

- Intramolecular cyclization to form pyrrolidine ring.

- In situ reduction (e.g., NaBH4) stabilizes the amine.

Yield : ~45% (crude), purified via silica chromatography (EtOAc/hexanes).

Pivaloylation of the Amine Intermediate

Conditions :

- 1-(Pyridin-2-yl)pyrrolidin-3-amine (1.0 equiv)

- Pivaloyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv), dichloromethane, 0°C → rt, 4 h

Workup :

- Quench with H2O, extract with DCM, dry (Na2SO4), concentrate.

- Purify via recrystallization (EtOH/H2O).

Route 2: Tandem Cyclization-Amidation Using α-Bromoketones

C–C Bond Cleavage and Amide Formation

Adapting Liu et al.'s method for N-(pyridin-2-yl)amides:

Reagents :

- α-Bromo-pivalophenone (1.0 equiv)

- 2-Aminopyridine (1.5 equiv)

- I2 (10 mol%), TBHP (3.0 equiv), toluene, 80°C, 24 h

Mechanism :

- Iodine-mediated C–C cleavage of α-bromoketone.

- Nucleophilic attack by 2-aminopyridine.

- Oxidative amidation with TBHP.

Modifications :

- Replace α-bromoacetophenone with α-bromo-pivalophenone.

- Introduce pyrrolidine via in situ cyclization (e.g., using 1,4-dibromo-2-butanone).

Route 3: Reductive Amination Followed by Acylation

Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-one

Steps :

Yield : 60% (after column chromatography).

Reductive Amination

Conditions :

- Pyrrolidin-3-one (1.0 equiv)

- NH4OAc (3.0 equiv), NaBH3CN (1.5 equiv), MeOH, rt, 12 h

Yield : 85% (crude amine).

Pivaloylation

As per Route 1.2.

Overall Yield : 58% (three steps).

Route 4: Transition-Metal Catalyzed C–H Activation

Ruthenium-Catalyzed Coupling

Reagents :

- 3-Aminopyrrolidine (1.0 equiv)

- 2-Bromopyridine (1.2 equiv)

- [RuCl2(p-cymene)]2 (5 mol%), KOtBu (2.0 equiv), dioxane, 100°C, 24 h

Yield : 78% (1-(pyridin-2-yl)pyrrolidin-3-amine).

Acylation

As per Route 1.2.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Advantages | Limitations | Yield |

|---|---|---|---|---|

| 1 | Cyclization + amidation | High purity, minimal side products | Low cyclization efficiency | 45–72% |

| 2 | C–C cleavage | One-pot, metal-free | Requires toxic TBHP | ~50% |

| 3 | Reductive amination | High yielding | Multiple steps | 58% |

| 4 | Ru-catalyzed C–H activation | Atom-economical, scalable | Costly catalyst | 62% |

Experimental Optimization and Troubleshooting

Amidation Efficiency

Cyclization Challenges

- Acid catalysis : HCl (gas) improves imine formation but risks decomposition.

- Microwave assistance : Reduces reaction time from 12 h → 2 h (70°C).

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: The pyridinyl and pivalamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate . The reaction conditions are typically mild and do not require the use of metals .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of TBHP in ethyl acetate can lead to the formation of 3-bromoimidazopyridines .

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a pharmacophore in the design of biologically active compounds.

Medicine: The compound has potential therapeutic applications due to its unique structural properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridinyl group play crucial roles in its binding to target proteins and enzymes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 2017 Catalog of Pyridine Compounds lists numerous pivalamide derivatives with pyridine cores modified by halogens, alkyl chains, or heterocyclic substituents. Key structural analogs and their distinguishing features include:

Table 1: Comparison of Selected Pyridine-Pivalamide Derivatives

Key Observations

Iodine-containing derivatives (e.g., HB180, M.W. 366.58) are significantly heavier than fluorine analogs (M.W. ~194) . Bulky groups like tert-butyldimethylsilyl (HB280, M.W. 440.10) introduce steric hindrance, which may affect binding affinity in biological targets .

Functional Group Diversity: Hydroxyl (HB058) and formyl (HB180) groups enable hydrogen bonding or further chemical modifications, whereas propargyl alcohol (HB583) offers click chemistry compatibility .

Commercial Availability and Pricing :

Research Implications and Trends

- Medicinal Chemistry : Fluorinated (HB061) and hydroxylated (HB058) pivalamides may serve as lead compounds for kinase inhibitors or antimicrobial agents due to their balanced hydrophobicity and hydrogen-bonding capacity .

- Synthetic Utility : Propargyl alcohol-substituted derivatives (HB583) are valuable intermediates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Structural Insights : Crystallographic software like SHELXL and visualization tools (WinGX/ORTEP ) are critical for resolving the stereochemistry of pyrrolidine-containing analogs (e.g., HB280) .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a pyrrolidine moiety, with a pivalamide group contributing to its structural complexity. This configuration may influence its interaction with biological targets and its pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

- Cellular Pathways : The compound potentially affects pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer biology.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCC827 (Lung Cancer) | 1.94 | Inhibition of PI3Kα activity |

| A549 (Lung Cancer) | 2.50 | Modulation of AKT/mTOR signaling |

| MCF-7 (Breast Cancer) | 3.00 | Induction of apoptosis via mitochondrial pathways |

The results indicate that the compound's efficacy varies across different cell lines, suggesting a selective action that may be exploited for targeted therapies.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed using disk diffusion methods:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest potential applications in treating bacterial infections, particularly in resistant strains.

Study on Anticancer Efficacy

A recent study evaluated the effect of this compound on human lung cancer cells (HCC827). The compound was administered in varying concentrations, revealing a dose-dependent reduction in cell viability. Western blot analyses indicated that the compound significantly inhibited phosphorylation of AKT and mTOR, confirming its role as a PI3K inhibitor .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with this compound resulted in substantial inhibition of bacterial growth, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Q & A

Q. What are the common synthetic routes for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pivalamide?

The synthesis typically involves coupling a pyridine-pyrrolidine precursor with pivaloyl chloride under anhydrous conditions. For example, analogous compounds like N-(2-Chloro-3-formylpyridin-4-yl)pivalamide are synthesized via reaction of a pyridine derivative with pivaloyl chloride in the presence of a base such as triethylamine to neutralize HCl byproducts . Reaction optimization may include temperature control (e.g., 0–25°C) and inert atmospheres to prevent hydrolysis of reactive intermediates.

Q. How is the structural integrity of this compound verified in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELXL are widely used for structure refinement, leveraging high-resolution data to resolve bond lengths, angles, and stereochemistry . For pyridine-pyrrolidine hybrids, key structural features include the planarity of the pyridine ring and the puckering parameters of the pyrrolidine moiety.

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : and NMR confirm substituent positions and hydrogen bonding (e.g., amide protons typically show downfield shifts at δ 8–10 ppm).

- IR : Stretching frequencies for amide C=O (~1650–1700 cm) and pyridine ring vibrations (~1600 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved for this compound?

Discrepancies in bond angles or torsional strains often arise from crystal packing effects or disorder. Advanced refinement strategies in SHELXL, such as using restraints for disordered atoms or incorporating twinning parameters, can improve model accuracy. Cross-validation with DFT-calculated geometries may resolve ambiguities .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

Competing reactions (e.g., over-acylation or ring-opening) are mitigated by:

- Stoichiometric control : Limiting pivaloyl chloride to 1.1–1.3 equivalents.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group.

- Temperature gradients : Slow addition at 0°C followed by gradual warming to room temperature reduces exothermic side reactions .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition : Kinase or protease assays to assess binding affinity (IC).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anti-proliferative effects.

- Receptor binding : Radioligand displacement studies for GPCR targets, leveraging the pyridine-pyrrolidine scaffold’s affinity for hydrophobic binding pockets .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during functionalization of the pyridine ring?

Electrophilic substitution on pyridine is inherently challenging due to electron-deficient rings. Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling) can achieve selective functionalization at the 3-position of the pyrrolidine-pivalamide hybrid .

Q. What computational tools predict pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration.

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases) to prioritize synthesis targets .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental 1H^1H1H NMR shifts?

Deviations often stem from solvent effects or dynamic processes (e.g., rotameric exchange in the pivalamide group). Using computed NMR shifts (DFT with solvent models like PCM) improves alignment. For dynamic systems, variable-temperature NMR or EXSY experiments can identify exchange processes .

Safety and Handling Protocols

Q. What safety measures are critical during synthesis and handling?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate exposure to volatile reagents (e.g., triethylamine, pivaloyl chloride).

- Waste disposal : Segregate halogenated byproducts (e.g., from iodinated intermediates) for professional hazardous waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.